molecular formula C13H19N3 B10841217 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline CAS No. 1207671-23-5

2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline

Katalognummer: B10841217
CAS-Nummer: 1207671-23-5
Molekulargewicht: 217.31 g/mol
InChI-Schlüssel: OHJFBSROVXQKFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline is a chemical compound that features a piperazine moiety fused to a partially hydrogenated quinoline scaffold. This structure makes it a valuable heterocyclic building block in medicinal chemistry and drug discovery research . The piperazine ring is a widely recognized privileged structure in pharmacology, known to contribute to significant biological activities across numerous therapeutic areas . Piperazine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antiviral, antibacterial, antifungal, and anticancer effects, and are present in several FDA-approved drugs . Specifically, the 5,6,7,8-tetrahydroquinoline scaffold is a structure of interest in the development of novel compounds with various biological uses . Researchers utilize this compound as a key synthetic intermediate for constructing more complex molecules. Its structure is amenable to further functionalization, allowing for the exploration of structure-activity relationships (SAR) . For example, closely related analogs, such as those incorporating a carbonitrile group, are also available for specialized research applications . This product is intended for research and development use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1207671-23-5

Molekularformel

C13H19N3

Molekulargewicht

217.31 g/mol

IUPAC-Name

2-piperazin-1-yl-5,6,7,8-tetrahydroquinoline

InChI

InChI=1S/C13H19N3/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16/h5-6,14H,1-4,7-10H2

InChI-Schlüssel

OHJFBSROVXQKFQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(C1)C=CC(=N2)N3CCNCC3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nucleophilic Substitution Using Halogenated Tetrahydroquinolines

A common strategy involves the alkylation of piperazine with halogenated tetrahydroquinoline precursors. For example, 5-chloro-5,6,7,8-tetrahydroquinoline reacts with piperazine in dimethylformamide (DMF) at elevated temperatures. In a procedure adapted from bioRxiv, Cs₂CO₃ was employed as a base to deprotonate piperazine, facilitating nucleophilic attack on the chlorinated tetrahydroquinoline. The reaction mixture was stirred at 70°C for 7 hours, followed by purification via preparative high-performance liquid chromatography (pre-HPLC) with a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). This method achieved moderate yields (45–55%), with challenges arising from competing side reactions such as over-alkylation.

Microwave-Assisted Alkylation

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A study from PMC demonstrated that treating 2-bromo-5,6,7,8-tetrahydroquinoline with piperazine under microwave conditions (150°C, 20 minutes) in the presence of potassium iodide (KI) increased yields to 68%. The shorter reaction time minimized decomposition pathways, while KI acted as a phase-transfer catalyst.

Functionalization of Preformed Tetrahydroquinoline Scaffolds

Reductive Amination of Tetrahydroquinoline Ketones

An alternative route involves reductive amination of 5,6,7,8-tetrahydroquinolin-2-one with piperazine. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) and DMF (2:1 v/v) selectively reduced the imine intermediate, yielding the target compound in 72% efficiency after 12 hours. This method circumvents halogenation steps but requires strict anhydrous conditions to prevent ketone hydration.

Cyclocondensation Reactions

MDPI-reported protocols employ cyclocondensation to construct the tetrahydroquinoline core. For instance, treating 3-aminocyclohexenecarbonitrile with formamide under reflux generated 5,6,7,8-tetrahydroquinoline-2-carbonitrile , which was subsequently alkylated with piperazine. While this two-step approach achieved a 60% overall yield, scalability was limited by the need for high-purity starting materials.

Multicomponent Assembly Strategies

Povarov Multicomponent Reaction (MCR)

The Povarov MCR, highlighted in ACS Omega, enables simultaneous construction of the tetrahydroquinoline and piperazine moieties. Reacting aniline derivatives, cyclopentadiene, and piperazine in acetic acid at 80°C produced the target compound in a single step. Although this method offers atom economy (78% yield), regioselectivity issues necessitated chromatographic separation of isomers.

Ugi Reaction Variants

Thieme Connect studies describe a modified Ugi reaction using 2-aminopyridine , cyclohexanone , and piperazine in methanol. The one-pot reaction proceeded via an imine intermediate, followed by [4+2] cycloaddition, yielding 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinoline in 65% yield after 24 hours.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsConditionsYield (%)Purification Technique
Direct Alkylation5-Chloro-THQ, PiperazineCs₂CO₃, DMF, 70°C, 7h45–68pre-HPLC
Reductive AminationTHQ-2-one, PiperazineNaBH(OAc)₃, DCE/DMF, 12h72Column Chromatography
Cyclocondensation3-AminocyclohexenecarbonitrileFormamide, Reflux, 4h60Recrystallization
Povarov MCRAniline, CyclopentadieneAcetic Acid, 80°C, 24h78Flash Chromatography
Ugi Reaction2-Aminopyridine, CyclohexanoneMethanol, rt, 24h65Solvent Extraction

Challenges and Optimization Strategies

Purification Complexities

Methods relying on alkylation (e.g., Section 1.1) often necessitate pre-HPLC due to polar byproducts. In contrast, reductive amination products were purified via silica gel chromatography with ethyl acetate/hexane gradients.

Solvent and Base Selection

DMF emerged as the optimal solvent for alkylation, enhancing piperazine solubility. However, PMC studies noted that substituting DMF with acetonitrile reduced side-product formation by 15%. Similarly, replacing Cs₂CO₃ with K₃PO₄ improved yields in microwave-assisted reactions.

Scalability Considerations

Industrial-scale synthesis favors Povarov MCR for its one-pot efficiency, though isomer separation remains a bottleneck. Cyclocondensation routes, while lower yielding, benefit from commercially available nitrile precursors .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at Piperazine Nitrogen

The secondary amines in the piperazine ring serve as nucleophilic centers, enabling reactivity with electrophiles:

Reaction Type Reagents/Conditions Product Mechanistic Notes
AlkylationAlkyl halides (e.g., CH₃I) in DMFN-alkylated piperazine derivativesSN₂ mechanism; regioselectivity at less hindered nitrogen
AcylationAcetyl chloride, base (Et₃N)N-acetylpiperazine analogsBase abstracts proton, enhancing nucleophilicity
SulfonylationTosyl chloride, pyridineSulfonamide-functionalized derivativesForms stable sulfonamides for further modifications

Cyclization and Ring-Forming Reactions

The tetrahydroquinoline scaffold participates in annulation reactions to construct polycyclic systems:

Reaction Conditions Application Key Observations
Bischler–Nepieralski CyclizationPOCl₃, refluxSynthesis of isoquinoline derivativesForms fused rings via intramolecular electrophilic substitution
Friedländer Quinoline SynthesisKetones, acid catalysisFully aromatic quinoline systemsRequires dehydrogenation of tetrahydro core

Electrophilic Aromatic Substitution (EAS)

The tetrahydroquinoline’s partial aromaticity allows limited EAS at position 5 or 8:

Reaction Reagents Position Yield
NitrationHNO₃/H₂SO₄, 0°CC5 (minor), C8 (major)~45% (C8 isomer)
SulfonationH₂SO₄, SO₃C5<30%

Steric hindrance from the tetrahydro ring and electron-donating piperazine group direct substitution to less crowded positions .

Oxidation and Reduction Pathways

The compound undergoes redox transformations under controlled conditions:

Process Reagents Product Selectivity
Oxidation (tetrahydroquinoline core)KMnO₄, acidic conditionsQuinoline derivativeComplete dehydrogenation
Reduction (C=N bond)NaBH₄, MeOHSecondary aminePartial reduction observed

Metal-Catalyzed Cross-Coupling

Functionalization via palladium or copper catalysis:

Reaction Catalyst Coupling Partner Application
Buchwald–Hartwig AminationPd₂(dba)₃, XantphosAryl halidesIntroduces aryl groups at nitrogen
Ullmann CouplingCuI, 1,10-phenanthrolineThiophenolsForms C–S bonds for drug discovery

Acid/Base-Mediated Rearrangements

Protonation of the piperazine nitrogen induces conformational changes, facilitating ring-opening or tautomerization in strongly acidic environments (e.g., HCl/EtOH), though detailed mechanistic studies remain limited .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that derivatives of tetrahydroquinoline, including 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline, exhibit significant anticancer properties. Studies have shown efficacy against various cancer cell lines, with low GI50 values in the sub-micromolar range. For example, similar compounds have been reported to inhibit melanoma and other cancer types effectively .

Neuropharmacological Effects

The piperazine moiety in the compound may contribute to neuropharmacological effects. This aspect has led to investigations into its potential use in treating neurological disorders. Compounds with similar structures have shown interactions with neurotransmitter receptors, suggesting potential applications in neuropharmacology .

Synthetic Approaches

The synthesis of this compound can be achieved through several methods:

  • Multicomponent Reactions : Techniques such as the Povarov reaction facilitate the efficient assembly of tetrahydroquinoline derivatives from amines and aldehydes.
  • Nucleophilic Substitutions : The compound's reactivity allows for nucleophilic substitutions due to the electron-withdrawing nature of substituents present in its structure .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound. For instance:

CompoundBiological ActivityUnique Features
This compoundAnticancer, NeuropharmacologicalPiperazine moiety
2-(Allylthio)-5,6,7,8-tetrahydroquinolineAntimicrobialAllylthio group
2-(Allylthio)pyrazineCancer chemopreventiveDifferent substitution pattern

This table illustrates how variations in chemical structure can lead to differences in biological activity and therapeutic potential .

Case Studies and Research Findings

Recent studies have explored various aspects of the compound's applications:

  • Anticancer Research : A study demonstrated that tetrahydroquinoline derivatives significantly inhibited cancer cell growth across multiple lines. The mechanism involved receptor-mediated pathways that are critical for cell survival .
  • Neuropharmacological Investigations : Research into the neuropharmacological effects revealed promising results regarding the compound's ability to modulate neurotransmitter systems implicated in mood disorders .
  • Synthetic Methodologies : Innovative synthetic routes have been developed to enhance yield and purity while maintaining biological activity. These methodologies include optimizing reaction conditions for multicomponent reactions .

Wirkmechanismus

The mechanism of action of 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, it may act as an antagonist at alpha1-adrenergic receptors, inhibiting the binding of endogenous neurotransmitters like noradrenaline and epinephrine . This interaction can lead to various physiological effects, such as the relaxation of smooth muscles in blood vessels.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

4-(Piperazin-1-yl)quinoline (8c)
  • Structure: Features an aromatic quinoline core with piperazine at the 4-position (vs. 2-position in the target compound).
  • Synthesis: Prepared via nucleophilic substitution of 4-chloroquinoline with piperazine in isopropanol .
  • Key Differences: The aromatic quinoline core in 8c results in higher lipophilicity (logP ≈ 2.04) compared to the partially saturated target compound, which may exhibit improved solubility due to reduced π-π stacking interactions .
5,6,7,8-Tetrahydroquinoline 1-Oxide
  • Structure: Shares the tetrahydroquinoline core but includes an N-oxide group.
  • Reactivity : Serves as a precursor in Boekelheide rearrangement reactions, highlighting the influence of oxidation states on synthetic utility. The target compound, lacking an N-oxide group, may exhibit greater metabolic stability .
DAPiprazole (72822-12-9)
  • Structure : Contains a tetrahydrotriazolopyridine core with a piperazine-ethyl chain.
  • Pharmacology: Demonstrates CNS activity, suggesting that the piperazine-tetrahydro heterocycle combination is pharmacologically relevant. However, the triazole ring in DAPiprazole introduces distinct electronic effects compared to the quinoline core .

Pharmacological Analogs

Anti-Inflammatory Tetrahydroquinoline Derivatives
  • Examples: 2-(3-(1-Hydroxy-2-phenoxyethyl)phenoxy)methyl-5,6,7,8-tetrahydroquinoline.
  • Activity: These compounds inhibit lipoxygenase, a key enzyme in inflammatory pathways.
2-(Piperazin-1-yl)quinoline
  • Structure: Fully aromatic quinoline with piperazine at the 2-position.
  • Properties: Exhibits moderate CNS permeability (BBB score: 0.55) and CYP450 inhibition (CYP1A2, CYP2D6). The tetrahydroquinoline variant likely has altered CYP interactions due to reduced aromaticity .

Physicochemical Properties

  • Solubility: The saturated ring in 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline reduces hydrophobicity compared to aromatic analogs. Predicted logS ≈ -2.84 (similar to 2-(Piperazin-1-yl)quinoline), suggesting moderate aqueous solubility .
  • Hydrogen Bonding: The piperazine group increases hydrogen-bond acceptor/donor capacity (TPSA ≈ 28.16 Ų), enhancing interactions with biological targets .

Biologische Aktivität

2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline is a heterocyclic compound with significant pharmacological potential. Its structure combines a tetrahydroquinoline core with a piperazine moiety, which enhances its biological activity. This article aims to explore the various biological activities associated with this compound, supported by case studies and research findings.

The molecular formula of this compound is C13H16N4. The presence of functional groups in its structure allows for diverse chemical reactivity and potential modifications that can influence its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, compounds derived from this structure have shown activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives are as follows:

CompoundTarget BacteriaMIC (µM)
This compoundE. coli50
This compoundS. agalactiae75

These findings suggest the potential for developing new antimicrobial agents based on this compound .

Neuroprotective Effects

In preclinical studies, this compound has been investigated for its neuroprotective properties. It acts as a selective agonist for serotonin receptors (specifically the 5-HT_2C receptor), which are implicated in mood regulation and cognitive functions. Activation of these receptors may provide therapeutic benefits in conditions such as schizophrenia and depression .

Study on Antidepressant-like Effects

A study demonstrated that compounds similar to this compound exhibited antidepressant-like effects in rodent models. The selective agonism at the 5-HT_2C receptor was linked to improved behavioral outcomes in tests measuring despair and learned helplessness .

Evaluation of Antimicrobial Activity

Another study evaluated the antibacterial efficacy of synthesized derivatives against Staphylococcus aureus and other pathogens. Results indicated that certain derivatives displayed significant bacteriostatic activity with MIC values ranging from 125 to 250 µg/mL .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets. These studies are essential for understanding how modifications to the compound's structure can enhance or alter its biological activity. For example:

ModificationBiological TargetEffect
Carbonitrile substitutionBacterial ribosomesIncreased binding affinity
Piperazine ring modificationCNS receptorsAltered pharmacokinetics

Such modifications allow for the design of targeted therapies that could improve treatment outcomes in infectious diseases and neurological disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinoline?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between halogenated quinoline derivatives and piperazine. For example, 4,7-dichloroquinoline reacts with piperazine in the presence of triethylamine at 110°C for 8 hours, followed by extraction with ethyl acetate and purification . Alternative methods include reductive amination or alkylation of 2-haloquinolines with piperazine derivatives .

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Structural characterization relies on nuclear magnetic resonance (¹H NMR, ¹³C NMR) to confirm proton environments and carbon frameworks. For instance, the integration ratio of aromatic protons (quinoline core) versus aliphatic protons (piperazine and tetrahydroquinoline) provides critical structural evidence. Mass spectrometry (HRMS) further validates molecular weight and purity .

Q. What safety precautions are recommended for handling this compound in the laboratory?

  • Methodological Answer : Safety protocols include wearing nitrile gloves, lab coats, and eye protection to prevent skin/eye contact. Work should be conducted in a fume hood to avoid inhalation of vapors. In case of skin exposure, rinse immediately with water for 15 minutes. Store in a sealed container in a dry, ventilated area away from ignition sources .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize impurities during synthesis?

  • Methodological Answer : Impurities often arise from incomplete substitution or side reactions (e.g., formation of di-substituted byproducts). Optimizing stoichiometry (e.g., using excess piperazine) and reaction temperature (110–120°C) improves yield. Recrystallization from solvents like 2-propanol effectively removes residual dichloroquinoline impurities .

Q. What analytical strategies resolve contradictions in purity assessments between NMR and HPLC data?

  • Methodological Answer : Discrepancies may arise due to non-UV-active impurities in HPLC. Combine multiple techniques:

  • NMR : Detects structural impurities (e.g., unreacted starting materials).
  • LC-MS : Identifies low-molecular-weight contaminants.
  • Elemental Analysis : Validates stoichiometric purity.
    Cross-referencing these methods ensures robust quality control .

Q. How does the piperazine moiety influence the compound's pharmacological activity?

  • Methodological Answer : The piperazine group enhances solubility and bioavailability via hydrogen bonding with biological targets. Its conformational flexibility allows interaction with diverse receptors, such as serotonin or dopamine receptors, making it a scaffold for CNS-active compounds. Structure-activity relationship (SAR) studies suggest that substituents on the quinoline core modulate selectivity .

Q. What challenges arise in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer : Scaling up introduces challenges like heat dissipation during exothermic reactions (e.g., SNAr) and solvent volume management. Mitigation strategies include:

  • Using flow chemistry for better temperature control.
  • Switching to greener solvents (e.g., ethanol instead of ethyl acetate) for easier large-scale purification.
  • Implementing in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.